REACTION_CXSMILES
|
[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:26].[Na+].Cl>CO.O>[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][CH:10]([NH2:26])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCC(CC1)=O)N1CCCCC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
EXTRACTION
|
Details
|
to the aqueous extract
|
Type
|
ADDITION
|
Details
|
was added concentrated HCl to pH 2
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
to remove the
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred in an ice bath
|
Type
|
ADDITION
|
Details
|
sodium hydroxide was added until the solution pH
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of chloroform under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCC(CC1)N)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |